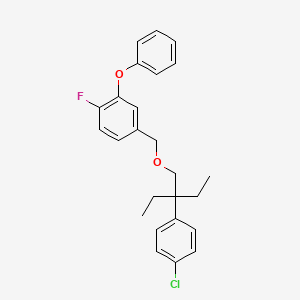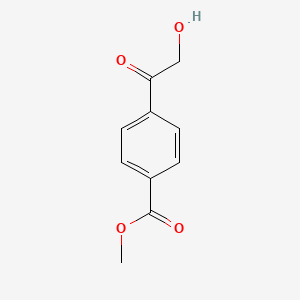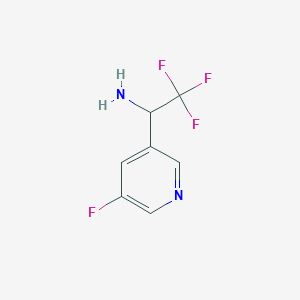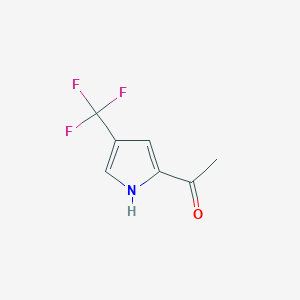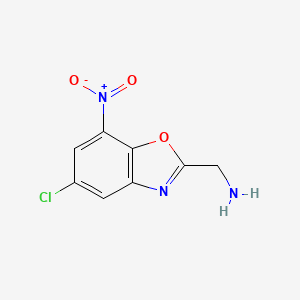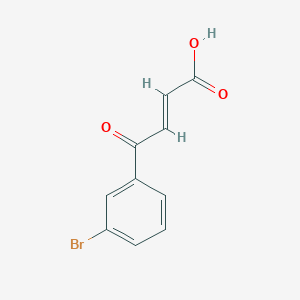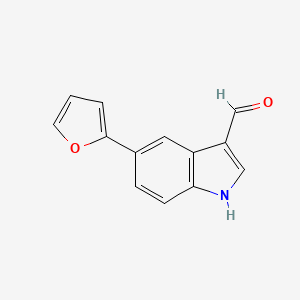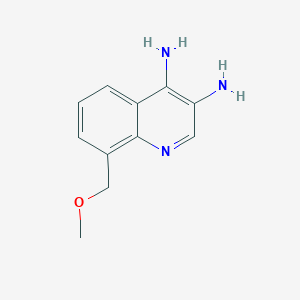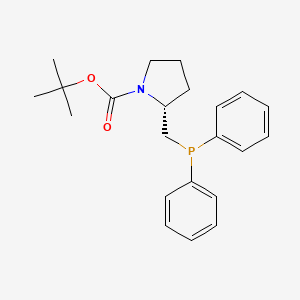![molecular formula C6H11Cl2N3 B15199847 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B15199847.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential applications in various fields. This compound features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas . Another method involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The hydrogenation method is particularly favored due to its efficiency and the availability of catalysts. Additionally, the cyclization method can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice .
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science .
作用机制
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Similar in structure but with different reactivity and applications.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine: Features an additional oxygen atom, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H11Cl2N3 |
|---|---|
分子量 |
196.07 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-3-7-6-2-4-8-9(6)5-1;;/h2,4,7H,1,3,5H2;2*1H |
InChI 键 |
IBFTVVXCDPZNTD-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC=NN2C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


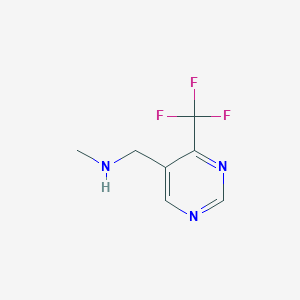
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
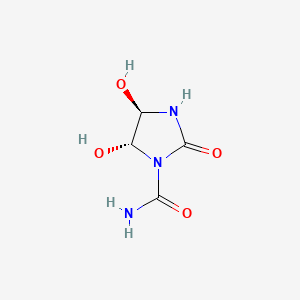
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)
